1-(4-Bromo-2,6-difluorophenyl)ethanol 1-(4-Bromo-2,6-difluorophenyl)ethanol
Brand Name: Vulcanchem
CAS No.: 1214900-62-5
VCID: VC2571311
InChI: InChI=1S/C8H7BrF2O/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-4,12H,1H3
SMILES: CC(C1=C(C=C(C=C1F)Br)F)O
Molecular Formula: C8H7BrF2O
Molecular Weight: 237.04 g/mol

1-(4-Bromo-2,6-difluorophenyl)ethanol

CAS No.: 1214900-62-5

Cat. No.: VC2571311

Molecular Formula: C8H7BrF2O

Molecular Weight: 237.04 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Bromo-2,6-difluorophenyl)ethanol - 1214900-62-5

Specification

CAS No. 1214900-62-5
Molecular Formula C8H7BrF2O
Molecular Weight 237.04 g/mol
IUPAC Name 1-(4-bromo-2,6-difluorophenyl)ethanol
Standard InChI InChI=1S/C8H7BrF2O/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-4,12H,1H3
Standard InChI Key UTNQRIXFILAHIG-UHFFFAOYSA-N
SMILES CC(C1=C(C=C(C=C1F)Br)F)O
Canonical SMILES CC(C1=C(C=C(C=C1F)Br)F)O

Introduction

1-(4-Bromo-2,6-difluorophenyl)ethanol is an organic compound with the molecular formula C₈H₇BrF₂O and a molecular weight of 237.04 g/mol. It features a phenyl ring substituted with a bromine atom and two fluorine atoms, along with an ethanol functional group. This compound is significant in organic chemistry due to its unique structural characteristics and potential applications in various fields, particularly in medicinal chemistry and material science.

Synthesis Methods

1-(4-Bromo-2,6-difluorophenyl)ethanol can be synthesized through several methods, with one common approach being the reduction of 4-bromo-2,6-difluorobenzaldehyde using sodium borohydride in ethanol as a solvent. This reaction typically occurs under mild conditions, leading to high-purity yields of the desired product.

Synthesis Steps:

  • Starting Material Preparation: 4-Bromo-2,6-difluorobenzaldehyde is prepared through appropriate methods.

  • Reduction Reaction: Sodium borohydride is added to a solution of 4-bromo-2,6-difluorobenzaldehyde in ethanol.

  • Reaction Conditions: The mixture is stirred under mild conditions until the reaction is complete.

  • Purification: The product is purified using appropriate techniques such as recrystallization or chromatography.

Common Reactions:

  • Oxidation: Conversion to the corresponding aldehyde or carboxylic acid.

  • Substitution: Replacement of the bromine atom with other functional groups.

  • Elimination: Formation of alkenes through dehydration.

Applications and Biological Effects

The presence of bromine and fluorine in 1-(4-Bromo-2,6-difluorophenyl)ethanol enhances its binding affinity towards specific receptors or enzymes, contributing to its biological effects. This compound may modulate neurotransmitter release or inhibit enzyme activity, making it a potential candidate for medicinal applications.

Potential Applications:

  • Medicinal Chemistry: As an intermediate in the synthesis of pharmaceuticals.

  • Material Science: In the development of new materials with unique properties.

Similar Compounds

Several compounds share structural similarities with 1-(4-Bromo-2,6-difluorophenyl)ethanol, including:

Compound NameCAS NumberSimilarity Index
1-(5-Bromo-2-fluorophenyl)ethanol552331-15-40.89
(4-Bromo-2,6-difluorophenyl)methanol162744-59-40.89
1-(2-Bromo-6-fluorophenyl)ethanol1232407-68-90.82
(2-Bromo-6-fluorophenyl)methanol261723-33-50.81
(5-Bromo-2-fluorophenyl)methanol99725-13-00.80

These compounds exhibit varying degrees of similarity based on their structural features and functional groups, affecting their reactivity and biological properties.

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